molecular formula C9H6BrN3O B2713021 6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one CAS No. 1999708-21-2

6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one

Cat. No. B2713021
CAS RN: 1999708-21-2
M. Wt: 252.071
InChI Key: YCRDICSVIVEJRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “6-[(5-Bromopyridin-2-yl)iminomethyl]phenol”, has been reported. It was synthesized and characterized by elemental analyses, FT-IR, UV–Vis and 1H-NMR spectroscopy, and X-ray single crystal diffraction .


Molecular Structure Analysis

The molecular structure of the compound “6-[(5-Bromopyridin-2-yl)iminomethyl]phenol” was analyzed using X-ray single crystal diffraction. In the gas phase, four isomers were found for the title compound . Another compound, “(5-bromopyrid-2-yl)methanol”, has a molecular formula of C6H6BrNO, an average mass of 188.022 Da, and a Monoisotopic mass of 186.963272 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(5-bromopyrid-2-yl)methanol”, include a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a flash point of 115.4±23.2 °C . Another compound, “2-(5-bromopyridin-2-yl)acetic acid”, has a melting point of 120-123℃ .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, 6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one serves as a pivotal intermediate for constructing complex molecules. Ahmad et al. (2017) described its use in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the synthesis of novel pyridine derivatives. These compounds were studied for their potential as chiral dopants for liquid crystals, showcasing the compound's role in developing materials with specific optical properties (Ahmad et al., 2017).

Molecular Biology Applications

From a molecular biology perspective, base analogues like 6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one have been explored for their mutagenic effects. Freese (1959) investigated the mutagenic impact of various purine and pyrimidine analogues on T4 phages, highlighting the compound's potential in genetic studies to understand mutation mechanisms (Freese, 1959).

Antiviral Activity

Research into the antiviral properties of pyrimidine analogues has shown significant findings. For instance, Bergstrom et al. (1984) evaluated the antiviral activity of C-5 substituted tubercidin analogues, including 5-bromo variants, against RNA and DNA viruses. Such studies reveal the potential of 6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one derivatives in developing new antiviral agents (Bergstrom et al., 1984).

Safety and Hazards

The safety data sheet for “2-Bromo-6-methoxypyridine” indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

6-(5-bromopyridin-2-yl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-6-1-2-7(12-5-6)8-3-4-11-9(14)13-8/h1-5H,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRDICSVIVEJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one

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